molecular formula C21H25N3O6S2 B2586770 N-[6-(diethylsulfamoyl)-1,3-benzothiazol-2-yl]-3,4,5-trimethoxybenzamide CAS No. 881042-26-8

N-[6-(diethylsulfamoyl)-1,3-benzothiazol-2-yl]-3,4,5-trimethoxybenzamide

Cat. No. B2586770
CAS RN: 881042-26-8
M. Wt: 479.57
InChI Key: WZMWIUOCMVJSTF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[6-(diethylsulfamoyl)-1,3-benzothiazol-2-yl]-3,4,5-trimethoxybenzamide, commonly known as DSB, is a chemical compound that has been extensively studied for its potential applications in scientific research. DSB is a sulfonamide derivative that has been synthesized using various methods, and its mechanism of action and biochemical and physiological effects have been investigated in detail. In

Scientific Research Applications

Antioxidant Activity Enhancement

Benzothiazole derivatives, including those structurally related to N-[6-(diethylsulfamoyl)-1,3-benzothiazol-2-yl]-3,4,5-trimethoxybenzamide, have been studied for their antioxidating activities. In high-fat diet-fed mice, these compounds have shown potential to enhance antioxidating activities by increasing the levels of superoxide dismutase (SOD), glutathione peroxidase (GSH-Px), and catalase (CAT), while reducing malondialdehyde (MDA) levels. This suggests their role in mitigating oxidative stress and related diseases (Hua Erbin, 2013).

Antimicrobial and Anticancer Properties

Benzothiazole compounds have been recognized for their potent antimicrobial and anticancer activities. For instance, derivatives containing the benzimidazole and imidazoline moieties, synthesized through the reaction of substituted 2-aminobenzothiazoles, exhibited significant antibacterial and antifeedant properties. These findings highlight the potential of such compounds in developing new therapeutic agents against bacterial infections and cancer (M. Chaudhary et al., 2011).

Pharmacological Enhancements

The incorporation of the 3,4,5-trimethoxybenzamide moiety into other heterocyclic compounds, such as oxadiazoles and imidazolinones, has shown to enhance pharmacological activities, including antimicrobial actions. This synergy suggests the importance of the trimethoxybenzamide structure in enhancing drug efficacy, which could be crucial in the design and development of new therapeutic drugs (N. Joshi et al., 1997).

Electrophysiological Activity

N-substituted imidazolylbenzamides and benzene-sulfonamides have been synthesized and evaluated for their cardiac electrophysiological activity. Compounds exhibiting class III electrophysiological activity comparable to sematilide, a clinical trial phase selective class III agent, indicate the potential of benzothiazole derivatives in cardiac arrhythmia treatment. This showcases the versatility of N-[6-(diethylsulfamoyl)-1,3-benzothiazol-2-yl]-3,4,5-trimethoxybenzamide related compounds in medical applications beyond their traditional use (T. K. Morgan et al., 1990).

properties

IUPAC Name

N-[6-(diethylsulfamoyl)-1,3-benzothiazol-2-yl]-3,4,5-trimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3O6S2/c1-6-24(7-2)32(26,27)14-8-9-15-18(12-14)31-21(22-15)23-20(25)13-10-16(28-3)19(30-5)17(11-13)29-4/h8-12H,6-7H2,1-5H3,(H,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZMWIUOCMVJSTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)S(=O)(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC(=C(C(=C3)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N3O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

479.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[6-(diethylsulfamoyl)-1,3-benzothiazol-2-yl]-3,4,5-trimethoxybenzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.